N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide
Description
N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is a thioamide derivative characterized by a cycloheptyl group and a thiophen-3-ylmethyl substituent. Thioamides, which replace the oxygen atom in amides with sulfur, exhibit unique electronic and steric properties due to the larger atomic radius and polarizability of sulfur. These features enhance resistance to enzymatic degradation and improve binding affinity in biological systems, making them valuable in medicinal chemistry and peptide mimicry .
Properties
IUPAC Name |
N'-cycloheptyl-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(15-9-11-7-8-19-10-11)14(18)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYFOWEGVRGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. These methods are scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Thioamide Derivatives
- Target Compound : Synthesized via ynamide-mediated methods (e.g., Wang et al., 2022), which offer regioselectivity and mild reaction conditions compared to traditional thioacylating agents like thiobenzimidazolones (Zacharie et al., 1993) .
- N-Methyl Ethanethioamide (Patent Compound, ) : Features a trifluoromethylphenyl-oxazolidine core and a methoxy group. The oxazolidine ring enhances rigidity, while the trifluoromethyl group improves metabolic stability. Its synthesis likely involves multi-step functionalization, contrasting with the target compound’s direct ynamide-mediated route .
- Thiophen-2-yl Derivatives () : Positional isomerism (thiophen-2-yl vs. thiophen-3-yl) alters electronic conjugation and steric interactions. The 3-substituted thiophene in the target compound may reduce steric hindrance compared to 2-substituted analogs .
Phthalimide Analogs ()
3-Chloro-N-phenyl-phthalimide, a non-thioamide compound, highlights differences in backbone structure. Phthalimides are rigid, planar systems used in polymer synthesis, whereas the target compound’s thioamide and cycloheptyl groups prioritize flexibility and lipophilicity .
Physicochemical and Functional Properties
Biological Activity
N'-Cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative : The thiophene ring can be synthesized via methods such as the Gewald reaction, which involves reacting sulfur with an α-methylene carbonyl compound and an α-cyano ester.
- Amide Bond Formation : The final step is the reaction of the thiophene derivative with cycloheptylamine to form the desired ethanediamide linkage.
The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂S |
| Molecular Weight | 250.37 g/mol |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its interaction with various biological receptors. The thiophene moiety is known for its ability to modulate receptor activity, potentially influencing pathways related to inflammation and pain.
Key Mechanisms Include:
- Receptor Modulation : The thiophene ring may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects.
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, similar to other thiophene derivatives known for their anti-inflammatory properties.
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against various pathogens, showing promising results in vitro.
Case Studies and Research Findings
- In Vivo Studies : In a study evaluating the compound's efficacy in a murine model of inflammation, it was found to significantly reduce edema compared to control groups, indicating strong anti-inflammatory properties.
- Cell Culture Experiments : In vitro assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other compounds containing similar functional groups:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N'-Cyclopropyl-N-[(thiophen-3-yl)methyl]ethanediamide | Thiophene derivative | Anti-inflammatory |
| Thiophene-based Anticancer Agents | Thiophene derivative | Anticancer |
| Cyclopropylamine Derivatives | Cyclopropyl group | Various pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
